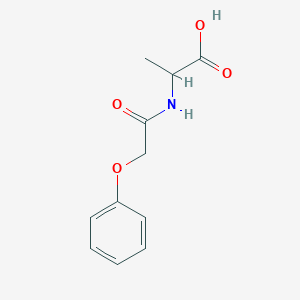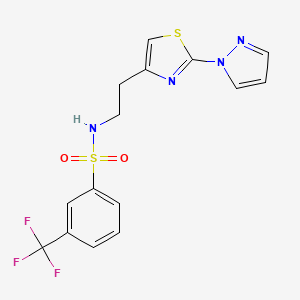![molecular formula C13H15NO2 B2486081 7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1697929-45-5](/img/structure/B2486081.png)
7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro compounds, characterized by their unique spirocyclic structure where two rings are joined by a single shared atom, have garnered attention for their complexity and the challenge they present in synthetic chemistry. They are notable for their presence in natural products and potential for pharmaceutical applications.
Synthesis Analysis
The synthesis of spiro compounds involves intricate reactions that allow for the formation of the spirocyclic structure. A notable method involves diastereoselective cyclopropanation reactions, as seen in the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related derivatives (Yong et al., 2007). Another approach is alkylative dearomatization and intramolecular N-imination to synthesize spirocyclopropane-containing compounds (Huang et al., 2023).
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by their spirocyclic framework, which can exhibit various conformations and stereochemistry. Structural determination through single-crystal X-ray structural analysis is crucial for understanding these molecules' conformation (Yong et al., 2007).
Chemical Reactions and Properties
Spiro compounds participate in a range of chemical reactions, leveraging their unique structure for novel transformations. For example, the domino reaction of 1,3-indanediones with various 3-methyleneoxindoles showcases the versatility of spiro compounds in synthesizing polycyclic derivatives (Liu et al., 2020).
Physical Properties Analysis
The physical properties of spiro compounds, such as melting points, solubility, and crystalline structure, are directly influenced by their molecular structure. Detailed analysis, including single-crystal X-ray crystallography, provides insights into their physical characteristics and how these might affect their chemical reactivity and potential applications (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of spiro compounds, including their reactivity patterns, stability, and functional group transformations, are essential for their application in synthetic routes. Studies on the reactivity of spiro compounds with hydrogen peroxide and the resulting isomeric mixtures of spiro[indole-3,2'-oxiran]-2(1H)-ones highlight the complexity and potential for discovery within this class of compounds (Joshi et al., 1984).
Aplicaciones Científicas De Investigación
Synthesis of Spiroindoline Derivatives : The compound 7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one is used in the synthesis of various spiroindoline derivatives. For instance, it has been involved in the creation of spiro[indoline-3,4′-(pyrazolo[4,5-b]pyran)]-2-ones, demonstrating its utility in forming complex heterocyclic structures, important in medicinal chemistry and material science (Al-Thebeiti & El-zohry, 1995).
Photochemistry Research : The compound has relevance in photochemistry, especially in studies involving quinone diazides. It acts as a precursor for structures like spiro-cyclopropane-indol-7-one, which are pivotal in understanding intramolecular carbenoid addition and oxygen transfer reactions (Sundberg & Baxter, 1986).
Crystallography and Molecular Structure Studies : It is used in the field of crystallography to understand the structure of complex molecules. Studies have detailed the molecular structure of compounds like 5′-Benzylidene-1′′-methyl-4′′-phenyltrispiro[1,3-dioxolane-2,1′-cyclohexane-3′,3′′-pyrrolidine-2′′,3′′′-indole]-4′,2′′′-dione, highlighting its utility in elucidating the arrangement of atoms in space (Chandralekha et al., 2017).
Cytostatic Activity Research : This compound is significant in the synthesis of novel 3'-spirocyclic-oxindole derivatives, which have shown cytostatic activities. These studies contribute to the development of potential anticancer drugs (Yong et al., 2007).
Organic Synthesis and Chemical Transformations : It plays a role in organic synthesis, especially in forming spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and related structures. These syntheses involve diastereoselective reactions and are significant in developing new organic compounds (Yong et al., 2007).
Radical Cyclization Research : The compound is used in studies of radical cyclization, particularly in synthesizing spiro[2H-indol]-3(1H)-ones. These studies help in understanding the mechanisms of radical cyclization and are crucial in synthetic organic chemistry (Sulsky et al., 1999).
Green Chemistry Applications : Its utility in green chemistry has been demonstrated through ultrasound-promoted synthesis processes. This approach shows the compound's role in environmentally friendly synthesis methods (Dandia et al., 2010).
Organocatalytic Reactions : It is important in organocatalytic reactions, particularly in the construction of spiro[cyclopenta[b]indole-1,3'-oxindole] scaffolds. These reactions are significant in creating compounds with multiple stereogenic centers, crucial in drug development (Tan et al., 2014).
Safety and Hazards
The safety data sheet for Methyl indole-7-carboxylate, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The construction of heterocycles using biobased or renewable building blocks is an important approach . The development of one-flow methodologies with energy-efficient resources that enable fast reactions is of significance to the development of sustainable organic processes .
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally well-studied .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Action Environment
The action of indole derivatives can be influenced by various environmental factors .
Propiedades
IUPAC Name |
7-methylspiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-3-2-4-10-11(9)14-12(15)13(10)5-7-16-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXROIVWYRXMJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CCOCC3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

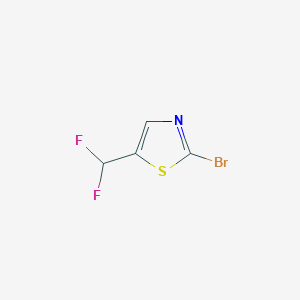

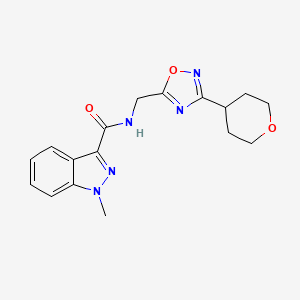
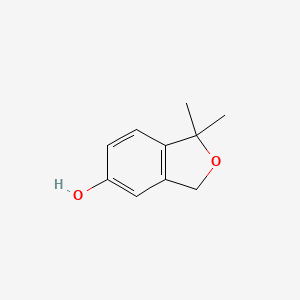
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide](/img/structure/B2486004.png)
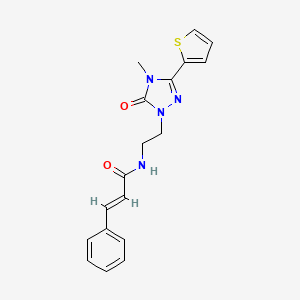
![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)
![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)

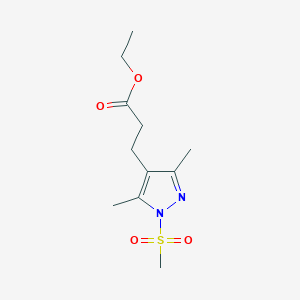
![N-(sec-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2486019.png)
